Aqueous Solubility Enhancement of Azetidine-Containing Naphthalenesulfonamide Versus Non-Azetidine Analog in Keap1-Nrf2 Inhibitor Series
In a fragment-based medicinal chemistry program targeting the Keap1-Nrf2 protein-protein interaction, incorporation of an (R)-azetidine group into compound 10u produced a 9-fold increase in aqueous solubility relative to the parent naphthalenesulfonamide NXPZ-2, which lacks the azetidine moiety [1].
| Evidence Dimension | Aqueous solubility at pH 7.0 |
|---|---|
| Target Compound Data | S = 484 μg/mL (compound 10u hydrochloride salt containing (R)-azetidine group) |
| Comparator Or Baseline | S = 55 μg/mL (NXPZ-2, naphthalenesulfonamide without azetidine substitution) |
| Quantified Difference | 9-fold improvement (484 / 55 ≈ 8.8× increase) |
| Conditions | Aqueous solubility measurement at pH 7.0; compound 10u evaluated as hydrochloride salt form |
Why This Matters
For procurement decisions in lead optimization campaigns, the azetidine scaffold demonstrably improves aqueous solubility relative to non-azetidine comparator, directly addressing a common developability bottleneck.
- [1] Yan J, Li Y, Ding L, Hou R, Xing C, Jiang C, Miao Z, Zhuang C. Fragment-Based Discovery of Azocyclic Alkyl Naphthalenesulfonamides as Keap1-Nrf2 Inhibitors for Acute Lung Injury Treatment. J Med Chem. 2023;66(12):8267-8280. DOI: 10.1021/acs.jmedchem.3c00686. View Source
